molecular formula C10H12N2S B6204428 2-amino-5-cyclopentylthiophene-3-carbonitrile CAS No. 612504-42-4

2-amino-5-cyclopentylthiophene-3-carbonitrile

Cat. No.: B6204428
CAS No.: 612504-42-4
M. Wt: 192.28 g/mol
InChI Key: WZPDALKEHHNBPR-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopentylthiophene-3-carbonitrile is a substituted thiophene derivative characterized by a cyclopentyl group at the 5-position and a cyano group at the 3-position of the thiophene ring. This compound belongs to the class of 2-aminothiophene-3-carbonitriles, which are known for their versatility in pharmaceutical and industrial applications.

The cyclopentyl group may be introduced using cyclopentanone as a starting material, following similar methodologies.

Properties

CAS No.

612504-42-4

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-amino-5-cyclopentylthiophene-3-carbonitrile

InChI

InChI=1S/C10H12N2S/c11-6-8-5-9(13-10(8)12)7-3-1-2-4-7/h5,7H,1-4,12H2

InChI Key

WZPDALKEHHNBPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(S2)N)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-cyclopentylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

the Gewald reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-cyclopentylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: N-substituted thiophene derivatives.

Scientific Research Applications

2-amino-5-cyclopentylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-amino-5-cyclopentylthiophene-3-carbonitrile is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Aminothiophene-3-carbonitrile Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Applications/Significance References
This compound Cyclopentyl (C₅H₉) at 5-position C₁₀H₁₂N₂S 192.28 g/mol Potential pharmaceutical intermediate; steric bulk may enhance target selectivity. Inferred
2-Amino-5-methylthiophene-3-carbonitrile Methyl (CH₃) at 5-position C₆H₆N₂S 138.19 g/mol Pharmaceutical precursor; used in antipsychotic drug synthesis (e.g., Olanzapine analogs).
2-Amino-5-ethylthiophene-3-carbonitrile Ethyl (C₂H₅) at 5-position C₇H₈N₂S 152.21 g/mol Intermediate in organic synthesis; longer alkyl chain may alter solubility.
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Nitrophenylamino group at 2-position C₁₂H₉N₃O₂S 259.28 g/mol Olanzapine impurity (Impurity A); introduces electronic effects for reactivity modulation.
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile Dichlorophenyl and methyl groups C₁₂H₈Cl₂N₂S 283.17 g/mol Medicinal applications; halogenated aryl groups enhance bioactivity.
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile Benzoyl and methylphenoxy groups C₁₉H₁₄N₂O₂S 334.39 g/mol Structural complexity for niche pharmacological targets.

Key Findings:

Substituent Effects on Properties: Cyclopentyl Group: The bulky cyclopentyl group in the target compound likely increases lipophilicity, improving membrane permeability in drug candidates compared to methyl or ethyl analogs . Electron-Withdrawing Groups: The nitro group in 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile enhances electrophilicity, making it reactive in coupling reactions but also a common impurity in Olanzapine production . Halogenated Aryl Groups: Dichlorophenyl-substituted derivatives (e.g., CAS 519016-78-5) exhibit enhanced bioactivity, attributed to halogen-induced van der Waals interactions in target binding .

Industrial vs. Pharmaceutical Relevance: Simpler analogs like 2-amino-5-methylthiophene-3-carbonitrile are widely used in drug synthesis (e.g., antipsychotics) , while nitro- or benzoyl-substituted derivatives serve specialized roles as intermediates or impurities . Unsubstituted 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) is utilized industrially in dye production, highlighting the scaffold’s versatility .

Synthetic Challenges :

  • Bulkier substituents (e.g., cyclopentyl) may complicate synthesis due to steric hindrance during cyclocondensation, requiring optimized conditions compared to methyl or ethyl analogs .

Biological Activity

2-Amino-5-cyclopentylthiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure, which is known for conferring various biological activities. The presence of the amino group and the carbonitrile functionality enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies reported significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound. It has been shown to exert protective effects on neuronal cells under oxidative stress conditions, potentially through antioxidant mechanisms . This property suggests its utility in treating neurodegenerative diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, it may inhibit certain kinases that are critical for cancer cell survival and proliferation.

Case Studies

StudyFindings
Study 1: Anticancer Activity Showed reduced viability in breast cancer cellsSupports potential use in chemotherapy
Study 2: Antimicrobial ActivityEffective against multiple bacterial strainsSuggests application in treating infections
Study 3: Neuroprotective Effects Protects neuronal cells from oxidative damagePotential for neurodegenerative disease treatment

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